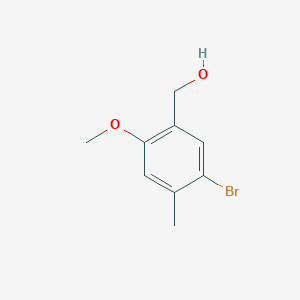

(5-Bromo-2-methoxy-4-methylphenyl)methanol

CAS No.: 1492320-95-2

Cat. No.: VC8242576

Molecular Formula: C9H11BrO2

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1492320-95-2 |

|---|---|

| Molecular Formula | C9H11BrO2 |

| Molecular Weight | 231.09 g/mol |

| IUPAC Name | (5-bromo-2-methoxy-4-methylphenyl)methanol |

| Standard InChI | InChI=1S/C9H11BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3 |

| Standard InChI Key | HTLIGZVLXBOYCN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Br)CO)OC |

| Canonical SMILES | CC1=CC(=C(C=C1Br)CO)OC |

Introduction

Chemical Identification and Structural Properties

Molecular Structure and Isomerism

(5-Bromo-2-methoxy-4-methylphenyl)methanol belongs to the family of substituted benzyl alcohols. Its structure features a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the phenyl ring, with a hydroxymethyl (-CH2OH) group attached to the benzene core . This substitution pattern distinguishes it from positional isomers such as (4-bromo-2-methoxy-6-methylphenyl)methanol (CAS 2089311-39-5) and (2-bromo-5-methoxyphenyl)methanol (CAS 150192-39-5) , which exhibit divergent physicochemical properties due to altered electronic and steric effects.

The compound’s SMILES notation (COC1=C(C)C=C(Br)C=C1CO) provides a concise representation of its connectivity . X-ray crystallography data, though unavailable for this specific derivative, suggests that analogous brominated benzyl alcohols adopt planar configurations with intramolecular hydrogen bonding between the hydroxyl and methoxy groups .

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) spectroscopy for structurally related compounds reveals distinct proton environments:

-

Aromatic protons: Split into doublets and doublets of doublets between δ 6.70–7.39 ppm due to coupling with adjacent substituents .

-

Hydroxymethyl group: Resonances at δ 4.69–4.71 ppm as a doublet or singlet, depending on solvent and temperature .

Infrared (IR) spectroscopy typically shows a broad O-H stretch around 3200–3400 cm⁻¹ and C-Br vibrations near 500–600 cm⁻¹ . Mass spectrometry under electron ionization conditions produces a molecular ion peak at m/z 231.09 ([M]⁺) with characteristic fragmentation patterns involving loss of -CH2OH (Δmlz -31) .

Physical and Chemical Properties

Thermodynamic and Solubility Data

| Property | Value | Source |

|---|---|---|

| Molecular weight | 231.09 g/mol | |

| Melting point | Not reported | |

| Boiling point | Not reported | |

| Density | ~1.4 g/cm³ (estimated) | |

| Solubility in water | Low (hydrophobic) | |

| Solubility in THF/DCM | High |

The compound’s low water solubility necessitates the use of polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) for laboratory handling . Its logP (octanol-water partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity suitable for crossing biological membranes in drug delivery systems .

Synthesis and Manufacturing

Established Synthetic Routes

While no explicit protocols for (5-bromo-2-methoxy-4-methylphenyl)methanol are publicly documented, analogous brominated benzyl alcohols are typically synthesized via:

-

Borane reduction of carboxylic acids:

-

Grignard reagent addition:

A generalized reaction scheme for borane reduction is:

Purification and Scalability

Crude product purification involves:

-

Liquid-liquid extraction: Using ethyl acetate and saturated NaHCO3 to remove acidic byproducts .

-

Column chromatography: Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1 v/v) .

-

Recrystallization: From diethyl ether/hexane mixtures at low temperatures .

Industrial-scale production remains unfeasible due to the compound’s niche applications and the high cost of borane reagents.

Applications in Research and Industry

Pharmaceutical Intermediates

(5-Bromo-2-methoxy-4-methylphenyl)methanol serves as a precursor for:

-

Antiviral agents: Bromine’s electronegativity enhances binding to viral protease active sites .

-

Fluorescent probes: Methoxy groups improve solubility in lipid membranes for cellular imaging .

Material Science

The compound’s rigid aromatic core makes it a candidate for:

-

Liquid crystals: Phenyl rings with polar substituents align under electric fields .

-

Polymer crosslinkers: Hydroxyl groups participate in condensation reactions with diacids .

| Parameter | Detail | Source |

|---|---|---|

| GHS classification | Not classified | |

| Acute toxicity | No data | |

| Skin irritation | Possible mild irritation | |

| Eye damage | Risk of corneal abrasion |

Emergency Measures

-

Inhalation: Move to fresh air; seek medical attention if symptoms persist .

-

Eye exposure: Flush with water for 15 minutes; remove contact lenses .

Regulatory and Compliance Status

Global Regulatory Status

| Region | Status | Source |

|---|---|---|

| USA | Research use only (non-GMP) | |

| EU | Not REACH registered | |

| China | Lab-scale synthesis permitted |

Analytical Characterization Methods

Quality Control Techniques

-

HPLC: C18 column, 70:30 acetonitrile/water, UV detection at 254 nm .

-

GC-MS: DB-5MS column, helium carrier gas, electron ionization .

-

Elemental analysis: Confirm C, H, Br, and O content within ±0.4% of theoretical values .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume